molecular formula C14H24ClNO3 B2631242 5-t-Butyl-4-[(diethylamino)methyl]-2-furoic acid hydrochloride CAS No. 1052410-78-2

5-t-Butyl-4-[(diethylamino)methyl]-2-furoic acid hydrochloride

Cat. No. B2631242
CAS RN: 1052410-78-2
M. Wt: 289.8
InChI Key: HMZHQRMJIRZAMM-UHFFFAOYSA-N
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Description

The compound “5-t-Butyl-4-[(diethylamino)methyl]-2-furoic acid hydrochloride” is a complex organic molecule. It contains a furoic acid moiety (a furan ring with a carboxylic acid group), a tertiary butyl group, and a diethylamino methyl group. The presence of the hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated diethylamino group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan ring, the introduction of the carboxylic acid group, and the attachment of the t-butyl and diethylamino methyl groups. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan ring and the carboxylic acid group would contribute to the compound’s polarity, while the t-butyl and diethylamino groups would add steric bulk .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, or amide formation. The furan ring could undergo electrophilic aromatic substitution or oxidation. The diethylamino group could engage in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It’s likely to be solid at room temperature, given the presence of the ionic hydrochloride group. The compound’s solubility would depend on the solvent: it would likely be soluble in polar solvents due to the polar carboxylic acid and diethylamino groups .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound. If it’s an active pharmaceutical ingredient, its mechanism would depend on the specific biological target .

Safety and Hazards

As with any chemical compound, handling “5-t-Butyl-4-[(diethylamino)methyl]-2-furoic acid hydrochloride” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be explored for use in pharmaceuticals, materials science, or as a synthetic intermediate .

properties

IUPAC Name

5-tert-butyl-4-(diethylaminomethyl)furan-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3.ClH/c1-6-15(7-2)9-10-8-11(13(16)17)18-12(10)14(3,4)5;/h8H,6-7,9H2,1-5H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZHQRMJIRZAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(OC(=C1)C(=O)O)C(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{Tert}-butyl-4-[(diethylamino)methyl]-2-furoic acid

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